molecular formula C7H6N2O2S B8518650 Ethyl 4-cyano-1,3-thiazole-2-carboxylate

Ethyl 4-cyano-1,3-thiazole-2-carboxylate

Cat. No.: B8518650
M. Wt: 182.20 g/mol
InChI Key: JHEFCZIXOBHVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-cyano-1,3-thiazole-2-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a cyano (-CN) group at position 4 and an ethyl carboxylate (-COOEt) group at position 2. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, confers unique electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry and materials science. Its cyano group enhances electrophilicity, enabling participation in nucleophilic addition or cyclization reactions, while the ester group offers versatility in hydrolysis or transesterification pathways .

Properties

Molecular Formula

C7H6N2O2S

Molecular Weight

182.20 g/mol

IUPAC Name

ethyl 4-cyano-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C7H6N2O2S/c1-2-11-7(10)6-9-5(3-8)4-12-6/h4H,2H2,1H3

InChI Key

JHEFCZIXOBHVIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

The structural and functional properties of ethyl 4-cyano-1,3-thiazole-2-carboxylate are best understood through comparison with analogs bearing modifications at positions 2, 4, or the thiazole backbone. Below is a detailed analysis supported by experimental data and synthesis methodologies.

Structural and Functional Modifications

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Position) Molecular Weight Key Properties/Applications References
This compound -CN (4), -COOEt (2) 196.23 g/mol High electrophilicity; antitumor agents
Ethyl 5-aryl-1,3-thiazole-2-carboxylate -Aryl (5), -COOEt (2) Varies by aryl Antitumor activity via sulfonamide links
Ethyl 4-isopropylthiazole-2-carboxylate -CH(CH3)2 (4), -COOEt (2) 199.27 g/mol Lipophilic; potential agrochemical uses
Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate -CF3 (4), -COOEt (2) 225.19 g/mol Enhanced metabolic stability
Ethyl 2-(cyanomethyl)thiazole-4-carboxylate -CH2CN (2), -COOEt (4) 196.23 g/mol Altered electronic distribution
Ethyl 4-(chloromethyl)thiazole-2-carboxylate -CH2Cl (4), -COOEt (2) 205.68 g/mol Reactive towards nucleophilic substitution

Physicochemical Properties

  • Solubility: The cyano group in this compound increases polarity compared to lipophilic analogs like ethyl 4-isopropylthiazole-2-carboxylate, which has a logP ~2.5 .
  • Thermal Stability : Derivatives with electron-withdrawing groups (-CN, -CF3) exhibit higher thermal stability due to resonance stabilization of the thiazole ring .

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